Osthenol
Osthenol
Osthenol belongs to the class of organic compounds known as 7-hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the C7 position the coumarin skeleton. Osthenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, osthenol is primarily located in the membrane (predicted from logP). Osthenol can be biosynthesized from umbelliferone. Outside of the human body, osthenol can be found in angelica, fennel, green vegetables, and wild celery. This makes osthenol a potential biomarker for the consumption of these food products.
Osthenol is a hydroxycoumarin that is umbelliferone in which the hydrogen at position 8 has been replaced by a prenyl group. It has a role as a plant metabolite and an antifungal agent. It derives from an umbelliferone.
Osthenol is a hydroxycoumarin that is umbelliferone in which the hydrogen at position 8 has been replaced by a prenyl group. It has a role as a plant metabolite and an antifungal agent. It derives from an umbelliferone.
Brand Name:
Vulcanchem
CAS No.:
484-14-0
VCID:
VC0192027
InChI:
InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3
SMILES:
Molecular Formula:
C14H14O3
Molecular Weight:
230.26 g/mol
Osthenol
CAS No.: 484-14-0
Natural Products
VCID: VC0192027
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
CAS No. | 484-14-0 |
---|---|
Product Name | Osthenol |
Molecular Formula | C14H14O3 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one |
Standard InChI | InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3 |
Standard InChIKey | RAKJVIPCCGXHHS-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C |
Melting Point | 124-125°C |
Physical Description | Solid |
Description | Osthenol belongs to the class of organic compounds known as 7-hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the C7 position the coumarin skeleton. Osthenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, osthenol is primarily located in the membrane (predicted from logP). Osthenol can be biosynthesized from umbelliferone. Outside of the human body, osthenol can be found in angelica, fennel, green vegetables, and wild celery. This makes osthenol a potential biomarker for the consumption of these food products. Osthenol is a hydroxycoumarin that is umbelliferone in which the hydrogen at position 8 has been replaced by a prenyl group. It has a role as a plant metabolite and an antifungal agent. It derives from an umbelliferone. |
Synonyms | 7-hydroxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one osthenol |
PubChem Compound | 5320318 |
Last Modified | Nov 11 2021 |
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